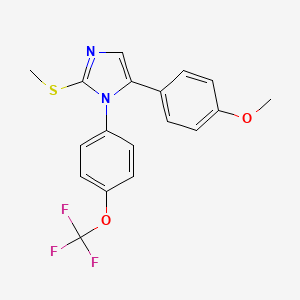

3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the attached 2-methoxyethyl and diethylaminoethyl groups . The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-methoxyethyl and diethylaminoethyl groups would likely make the compound somewhat soluble in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel heterocyclic compounds derived from complex chemical structures similar to the mentioned compound, showcasing their potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents. The exploration of these compounds' synthesis pathways also contributes to the broader field of medicinal chemistry, where novel therapeutic agents are continuously sought after to combat resistant microbial strains (Desai, Shihora, & Moradia, 2007).

Anticancer Research

Further studies have focused on synthesizing and characterizing new compounds for their anticancer activities, particularly against breast cancer cell lines. The creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their evaluation against the MCF-7 cell line underscore the potential of such compounds in anticancer research. These findings highlight the importance of chemical synthesis in developing new therapeutic agents that could be effective in treating cancer (Gaber et al., 2021).

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 2-(diethylamino)ethyl chloride followed by reaction with 2-methoxyethyl isothiocyanate.", "Starting Materials": [ "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "2-(diethylamino)ethyl chloride", "2-methoxyethyl isothiocyanate" ], "Reaction": [ "Step 1: 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with thionyl chloride to form 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to form 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the final product, 3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

| 422528-14-1 | |

Molecular Formula |

C18H26N4O3S |

Molecular Weight |

378.49 |

IUPAC Name |

3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26) |

InChI Key |

OAHYZAARESFKGL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)

![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)

![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)